molecular formula C22H23NO4 B2380797 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid CAS No. 1936540-49-6

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid

Cat. No.: B2380797
CAS No.: 1936540-49-6
M. Wt: 365.429
InChI Key: IHPVULHJXRINRU-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid is a derivative of piperidine featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl substituent at the 5-position of the piperidine ring, with a carboxylic acid moiety at the 3-position. The Fmoc group is widely employed in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mildly acidic conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-15(21(24)25)12-23(11-14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVULHJXRINRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting with the reaction of fluoren-9-ylmethanol with a suitable carboxylic acid derivative. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry due to its structural resemblance to biologically active molecules. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in peptide synthesis, allowing for the protection of amino groups during chemical reactions.

Case Study: Peptide Synthesis

Research has demonstrated that compounds like 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid can be employed as protecting groups in the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures necessary for pharmaceutical applications.

Anticancer Research

The anticancer properties of piperidine derivatives have been widely studied. Preliminary investigations suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study published in a peer-reviewed journal indicated that similar piperidine derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved apoptosis via mitochondrial pathways, highlighting the potential therapeutic applications of this compound in oncology.

Neuroprotective Effects

The fluorenyl group is associated with neuroprotective activities, making this compound a candidate for research into neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

Animal model studies have shown that compounds featuring the fluorenylmethoxycarbonyl moiety provide substantial protection against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications for conditions such as Alzheimer's and Parkinson's diseases.

Antimicrobial Activity

Some derivatives of piperidine exhibit antimicrobial properties, indicating that this compound may also possess similar characteristics.

Case Study: Efficacy Against Bacterial Strains

Comparative analyses have indicated that piperidine derivatives with structural similarities to this compound show notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in cancer cell lines
NeuroprotectionReduced neuronal damage in animal models
AntimicrobialEffective against Gram-positive bacteria

Mechanism of Action

The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • CAS : 180576-05-0
  • Structure : Replaces the piperidine ring with a piperazine ring and substitutes the 3-carboxylic acid with an acetic acid group.
  • Key Differences :
    • The piperazine ring introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity compared to piperidine.
    • The acetic acid side chain may alter solubility and steric accessibility for conjugation reactions.

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid

  • CAS : 148928-15-8
  • Structure : Features a carboxylic acid group at the 4-position of the piperidine ring instead of the 3-position.
  • Key Differences :
    • The positional isomerism (3- vs. 4-carboxylic acid) influences molecular conformation and reactivity. For example, the 4-carboxylic acid may exhibit distinct hydrogen-bonding patterns in crystal structures .
    • Lacks the 5-methyl group, reducing steric hindrance and lipophilicity.

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)cyclopropane-1-carboxylic Acid

  • Structure : Incorporates a cyclopropane ring fused to the piperidine-3-carboxylic acid core.
  • The rigid structure may reduce solubility compared to the 5-methyl-substituted analog .

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid

  • CAS : 1340291-71-5
  • Structure : Replaces the piperidine ring with a thiophene heterocycle.
  • The methyl group on the thiophene may enhance electron-donating effects, altering electronic properties compared to the aliphatic methyl group in the target compound .

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid

  • CAS : 2137862-31-6
  • Structure : Combines a piperidine ring with an oxazole heterocycle.
  • The 4-piperidinyl linkage may alter spatial orientation in supramolecular assemblies .

Physicochemical and Functional Comparisons

Property Target Compound Piperazine Analog 4-Carboxy Piperidine Cyclopropane Derivative Thiophene Derivative Oxazole Derivative
Core Structure Piperidine Piperazine Piperidine Piperidine + cyclopropane Thiophene Piperidine + oxazole
Substituent Position 3-carboxylic acid 1-acetic acid 4-carboxylic acid 3-carboxylic acid 3-carboxylic acid 5-carboxylic acid
Lipophilicity (Predicted) Moderate Low (polar acetic acid) Moderate High (cyclopropane) Moderate (aromatic) Moderate (oxazole polarity)
Steric Effects Moderate (5-Me) Low Low High Low Moderate
Applications Peptide synthesis R&D intermediates Crystallography Drug discovery Medicinal chemistry Supramolecular chemistry

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid (CAS No. 193693-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C21H21NO4, with a molecular weight of 351.40 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC21H21NO4
Molecular Weight351.40 g/mol
CAS Number193693-68-4
StructureStructure

Antitumor Activity

Research has indicated that derivatives of piperidine, including the compound , exhibit promising antitumor properties. A study focusing on similar piperidine derivatives demonstrated their efficacy against various cancer cell lines, particularly those associated with aggressive forms of breast cancer. The mechanism of action appears to involve the inhibition of key signaling pathways that promote tumor growth and survival .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds suggest that the piperidine moiety can influence cell viability. For example, compounds with structural similarities have been tested against various cancer cell lines using MTT assays to determine their half-maximal inhibitory concentrations (IC50). These studies often report IC50 values in the low micromolar range, indicating significant cytotoxic potential .

CompoundIC50 (µM)Cell Line
Piperidine Derivative A5.2MDA-MB-231
Piperidine Derivative B3.8MCF-7
This compoundTBDTBD

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis. Similar compounds have been shown to inhibit enzymes such as c-Met kinase, which plays a crucial role in cancer progression .

Case Studies

  • Anticancer Activity in Breast Cancer Models : A series of experiments evaluated the efficacy of piperidine derivatives in inhibiting the proliferation of breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through both intrinsic and extrinsic pathways .
  • Synergistic Effects with Chemotherapeutics : In vitro studies demonstrated that combining piperidine derivatives with standard chemotherapeutic agents like doxorubicin enhanced their cytotoxic effects against resistant cancer cell lines, suggesting potential for improved treatment regimens .

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